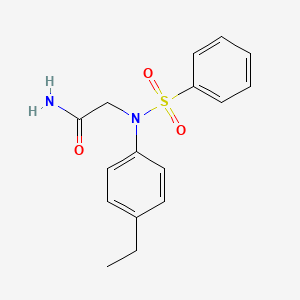
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPAG, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are known for their ability to lower blood glucose levels in patients with type 2 diabetes. In
Mécanisme D'action
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its hypoglycemic effect by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, which results in the depolarization of the cell membrane and the subsequent release of insulin. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which improves insulin sensitivity in peripheral tissues.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its hypoglycemic effect, this compound has been shown to improve lipid metabolism by reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels. This compound has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. Additionally, this compound has been extensively studied in vitro and in vivo, which provides a wealth of data for researchers to draw upon. However, this compound has some limitations for lab experiments. It is a potent hypoglycemic agent, which can make it difficult to study its effects in vivo without causing hypoglycemia. Additionally, this compound has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the study of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic profiles. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the hypoglycemic and anti-inflammatory effects of this compound. Furthermore, the potential clinical applications of this compound in the treatment of type 2 diabetes and other metabolic disorders should be explored in more detail. Finally, the safety and efficacy of this compound in humans should be evaluated in clinical trials.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 4-ethylphenyl isocyanate with phenylsulfonyl chloride in the presence of triethylamine. The resulting product is then treated with glycine to form this compound. This method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to have a potent hypoglycemic effect by stimulating insulin secretion from pancreatic beta cells. Additionally, this compound has been shown to improve insulin sensitivity in peripheral tissues such as muscle and liver.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-13-8-10-14(11-9-13)18(12-16(17)19)22(20,21)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZASUPBVJAFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
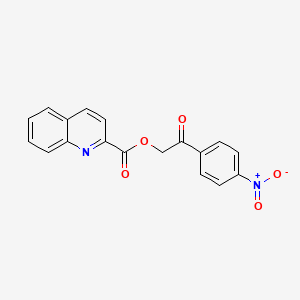
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)
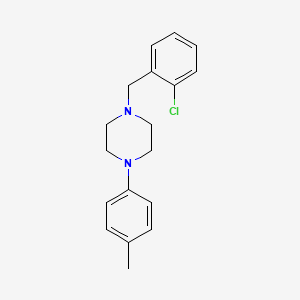
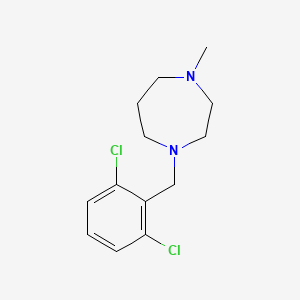
![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)

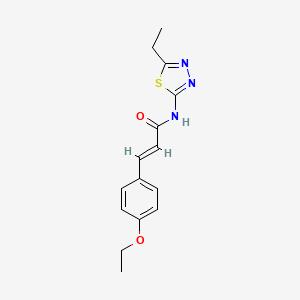
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)
![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)

![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)